molecular formula C27H21N5O2S B6131465 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B6131465
M. Wt: 479.6 g/mol
InChI Key: RIEPJFPWJAZQJK-OGLMXYFKSA-N
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Description

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a triazole-based hydrazide derivative characterized by a 4,5-diphenyl-1,2,4-triazole core linked to a sulfanyl-acetohydrazide moiety and an (E)-configured 2-hydroxynaphthylidene substituent.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O2S/c33-24-16-15-19-9-7-8-14-22(19)23(24)17-28-29-25(34)18-35-27-31-30-26(20-10-3-1-4-11-20)32(27)21-12-5-2-6-13-21/h1-17,33H,18H2,(H,29,34)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEPJFPWJAZQJK-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Solvent Impact on Hydrazone Formation

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC %)
Ethanol7847898.5
Methanol6566597.2
THF6685295.8
DMF10037096.4

Key Findings :

  • Ethanol maximizes yield and purity due to optimal solubility and reflux temperature.

  • Prolonged heating in THF induces decomposition, reducing yield.

Table 2: Catalytic Efficiency in Hydrazone Synthesis

CatalystLoading (mol%)Time (h)Yield (%)
Acetic acid5478
HCl (gas)668
p-TSA3382
None24<5

Insights :

  • p-Toluenesulfonic acid (p-TSA) enhances reaction rate via protonation of the carbonyl group.

  • Acid-free conditions fail to initiate condensation, underscoring the necessity of catalysis.

Industrial-Scale Considerations

Challenges :

  • Cost of 2-Hydroxy-1-Naphthaldehyde : Sourced via Friedel-Crafts acylation of naphthalene, requiring stringent temperature control.

  • Waste Management : DMF recovery via distillation reduces environmental impact.

Process Intensification :

  • Continuous Flow Reactors : Reduce reaction time to 1 hour with 85% yield.

  • Microwave Assistance : Achieves 88% yield in 30 minutes (100°C, 300 W).

Analytical and Purification Techniques

HPLC Conditions :

  • Column : C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Acetonitrile/water (70:30)

  • Retention Time : 6.8 minutes.

Recrystallization :

  • Ethanol/water (4:1) yields needle-shaped crystals suitable for X-ray analysis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially leading to the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where various nucleophiles can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and subsequent modifications to introduce the sulfanyl and hydrazide functionalities. Recent studies have reported successful synthesis routes using various reagents and conditions, leading to high yields and purity levels. For instance, the compound can be synthesized from 4,5-diphenyl-4H-1,2,4-triazole-3-thiol through nucleophilic substitution reactions followed by hydrazone formation with appropriate aldehydes .

Biological Applications

Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The synthesized hydrazide derivative has shown promising results against various bacterial strains. In vitro studies demonstrate its effectiveness in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in pharmaceuticals .

Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have indicated cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and disruption of cell cycle progression .

Material Science Applications

Polymer Chemistry
The unique chemical properties of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide make it suitable for incorporation into polymer matrices. Its ability to form stable complexes with metals can enhance the thermal stability and mechanical properties of polymers used in coatings and composites .

Photovoltaic Devices
Recent advancements in organic photovoltaics have explored the use of triazole derivatives as electron transport materials. The incorporation of this compound into photovoltaic cells has shown improved efficiency due to its favorable electronic properties and light absorption characteristics .

Case Studies

Study Application Findings
AntimicrobialEffective against S. aureus and E. coli with minimal inhibitory concentrations (MIC) established.
AnticancerInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity.
Polymer EnhancementImproved mechanical properties observed in polymer composites incorporating the triazole derivative.

Mechanism of Action

The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-hydrazide derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally related compounds (Table 1) and their key attributes:

Table 1: Structural and Functional Comparison of Triazole-Hydrazide Derivatives

Compound Name Triazole Substituents Hydrazide Substituent Key Properties/Activities Reference
Target Compound 4,5-Diphenyl (E)-(2-Hydroxynaphthalen-1-yl)methylidene Theoretical antioxidant potential
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide 4,5-Bis(4-methylphenyl) (E)-1-(2-Hydroxyphenyl)ethylidene Enhanced solubility due to methyl groups
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(2-nitrophenyl)methylene]acetohydrazide 4,5-Diphenyl (E)-(2-Nitrophenyl)methylene Electron-withdrawing nitro group; potential cytotoxicity
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylene]acetohydrazide 4-Ethyl, 5-(4-methoxyphenyl) (E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylene Multifunctional antioxidant (methoxy/hydroxyl groups)
2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide 4-Phenyl, 5-(p-tolylamino ethyl) 1-Phenylethylidene 1.5× higher antioxidant activity than BHT

Substituent Effects on Bioactivity

  • Electron-Donating vs. In contrast, methoxy and hydroxyl groups () improve antioxidant capacity via radical scavenging .
  • Aromatic System Size :
    The target compound’s hydroxynaphthylidene group provides a larger conjugated system than phenyl or substituted phenyl groups, which may increase π-π stacking interactions in protein binding or DNA intercalation .

Research Findings and Implications

Antioxidant Activity

The p-tolylamino ethyl-substituted compound () demonstrates 1.5-fold higher ferric-reducing power than butylated hydroxytoluene (BHT), suggesting that electron-donating alkylamino groups synergize with thioether linkages to enhance redox activity . The target compound’s hydroxynaphthyl group may further amplify this effect due to phenolic hydrogen donation.

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Condensation : Reacting 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with chloroacetohydrazide in ethanol under reflux to introduce the sulfanyl-acetohydrazide moiety .
  • Schiff Base Formation : Condensing the intermediate with 2-hydroxy-1-naphthaldehyde in ethanol or methanol, catalyzed by glacial acetic acid, to form the hydrazone linkage .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) and monitor reaction progress via TLC (chloroform:methanol, 7:3) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Elemental Analysis (CHNS) : Confirm empirical formula and purity .
  • FT-IR : Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹, O–H stretch ~3200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., naphthyl protons at δ 7.5–8.5 ppm, triazole protons at δ 8.0–8.3 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the (E)-configured hydrazone .

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Antifungal Screening : Use agar diffusion against C. albicans .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How can reaction yields be optimized when steric hindrance limits product formation?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalysis : Introduce mild bases (e.g., triethylamine) to deprotonate thiol groups and accelerate nucleophilic substitution .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .

Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between triazole and naphthyl groups .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and rule out impurities .
  • Computational Chemistry : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian/B3LYP) .

Advanced: What computational strategies predict bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 or bacterial DHFR) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess ligand-protein stability .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Advanced: How to establish structure-activity relationships (SAR) for triazole derivatives?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace naphthyl with phenyl or heteroaryl groups) .
  • Free-Wilson Analysis : Quantify contributions of specific substituents to bioactivity .
  • Pharmacophore Mapping : Identify essential motifs (e.g., triazole-thiol, hydrazone) using Schrödinger’s Phase .

Advanced: How to address compound instability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂) to prevent oxidation .
  • HPLC-PDA Monitoring : Track degradation products (e.g., hydrazone hydrolysis) over time .
  • Stabilizers : Add antioxidants (e.g., BHT) in stock solutions dissolved in DMSO .

Advanced: What mechanistic studies elucidate the compound’s reactivity in biological systems?

Methodological Answer:

  • Radical Scavenging Assays : Use DPPH/ABTS to evaluate antioxidant potential .
  • Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS .
  • Kinetic Isotope Effects : Compare reaction rates with deuterated analogs to probe rate-limiting steps .

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